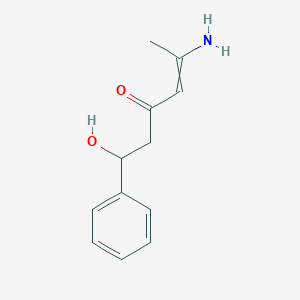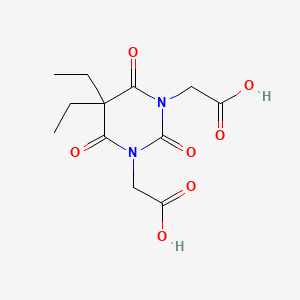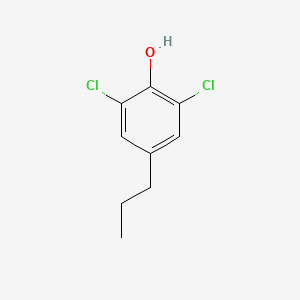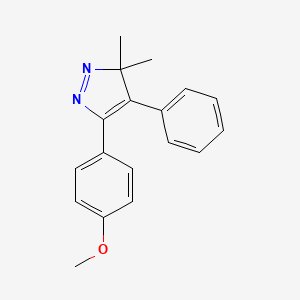
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups, an ethyl group, and a hept-1-en-1-yl group. Organotin compounds are widely used in various industrial applications, including as stabilizers in PVC, biocides, and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine typically involves the reaction of tributyltin chloride with N-ethyl-N-(hept-1-en-1-yl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride ion with the amine group. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as NMR and GC-MS to ensure product consistency
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Grignard reagents or organolithium compounds
Major Products
Oxidation: Organotin oxides
Reduction: Lower oxidation state organotin compounds
Substitution: Various substituted organotin compounds
Wissenschaftliche Forschungsanwendungen
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized as a stabilizer in PVC production and as a biocide in marine paints to prevent biofouling.
Wirkmechanismus
The mechanism of action of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine involves its interaction with biological molecules. The tin atom can coordinate with various ligands, forming stable complexes. These complexes can disrupt biological processes, leading to antimicrobial and antifungal effects. The compound can also act as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Tributyl-N-ethyl-N-(non-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(dec-1-en-1-yl)stannanamine
Uniqueness
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is unique due to its specific combination of butyl, ethyl, and hept-1-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in catalysis, biocides, and drug delivery systems.
Eigenschaften
CAS-Nummer |
61385-68-0 |
|---|---|
Molekularformel |
C21H45NSn |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
N-ethyl-N-tributylstannylhept-1-en-1-amine |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-3-5-6-7-8-9-10-4-2;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
HVLVHNKEXDGLQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CN(CC)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


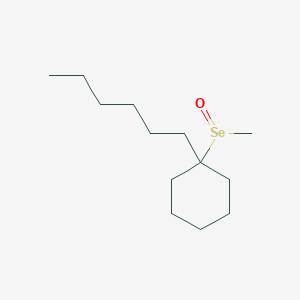
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
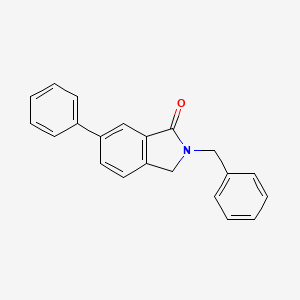
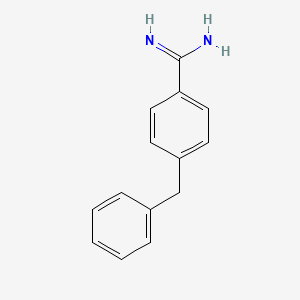
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
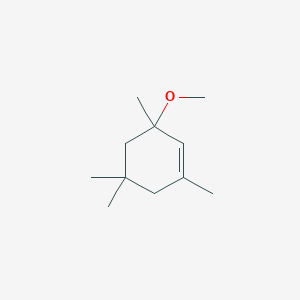
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
